molecular formula C19H22N2O3S2 B2431228 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1704611-87-9

3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2431228
CAS No.: 1704611-87-9
M. Wt: 390.52
InChI Key: NAUADHHHCGOLFT-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazole ring, a bicyclic octane structure, and a phenylsulfonyl group, making it a unique and versatile chemical entity.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-12-18(25-13(2)20-12)19(22)21-14-8-9-15(21)11-17(10-14)26(23,24)16-6-4-3-5-7-16/h3-7,14-15,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUADHHHCGOLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethyl groups. The bicyclic octane structure is then synthesized, and the phenylsulfonyl group is attached through a sulfonylation reaction. The final step involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiazole ring and phenylsulfonyl group are key functional groups that enable binding to enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Bicyclic octane derivatives: Molecules with similar bicyclic structures but varying functional groups.

    Phenylsulfonyl compounds: Chemicals with the phenylsulfonyl group but different core structures.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of a thiazole ring, a bicyclic octane structure, and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(benzenesulfonyl)-8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The bicyclic framework (8-azabicyclo[3.2.1]octane) provides a unique scaffold for biological activity.
  • Functional Groups : The presence of a benzenesulfonyl group and a thiazole moiety contributes to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Molecular Weight : 342.48 g/mol

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in this compound is essential for its antibacterial and antifungal activities.

Case Studies on Antimicrobial Efficacy

  • Study on Antibacterial Activity :
    • Methodology : The compound was tested against various Gram-positive and Gram-negative bacteria.
    • Results : It demonstrated a minimum inhibitory concentration (MIC) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition :
    • Pathogens Tested : Candida albicans and Cryptococcus neoformans.
    • Findings : The compound showed superior antifungal activity compared to traditional antifungal agents like fluconazole .

Antitumor Activity

The thiazole-containing compounds have been shown to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

  • The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to reduced tumor growth.

Other Biological Activities

In addition to antimicrobial and antitumor effects, the compound has shown promise in other areas:

  • Anti-inflammatory Properties : Research suggests that thiazole derivatives can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antioxidant Activity : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiazole ring.
  • Introduction of the benzenesulfonyl group.
  • Construction of the bicyclic structure through cyclization reactions.

Summary Table of Synthesis Steps

StepReaction TypeReagents UsedYield (%)
1CyclizationThiazole precursors85
2SulfonationBenzenesulfonyl chloride75
3Final CyclizationBicyclic precursors90

Q & A

Q. Table 1: Key Structural Data

TechniqueObserved DataReference
1^1H NMRδ 7.8 (s, thiazole H), δ 2.4 (s, CH₃)
X-rayBond length: C-S = 1.76 Å

Basic Question: What are the common synthetic routes for this compound, and what intermediates are critical?

Answer:
Synthesis typically involves multi-step routes:

Bicyclic Core Formation : Tropane-like synthesis via Mannich cyclization or [3+2] cycloaddition to form the azabicyclo[3.2.1]octane skeleton .

Sulfonylation : Reaction of the bicyclic amine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM) .

Thiazole Coupling : Amide bond formation between the bicyclic amine and 2,4-dimethylthiazole-5-carboxylic acid using EDCl/HOBt .

Q. Critical Intermediates :

  • 8-Azabicyclo[3.2.1]octane-3-amine (pre-sulfonylation intermediate).
  • Activated thiazole carbonyl (e.g., acid chloride or mixed anhydride).

Basic Question: Which analytical techniques are essential for purity assessment and functional group verification?

Answer:

  • HPLC : Purity >95% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
  • FT-IR : Peaks at 1670 cm⁻¹ (amide C=O), 1350/1150 cm⁻¹ (sulfonyl S=O) .
  • Elemental Analysis : Confirming C, H, N, S content within ±0.4% of theoretical values.

Advanced Question: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Answer:
Key variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase side reactions; dichloromethane balances reactivity and selectivity .
  • Base : Et₃N vs. K₂CO₃. K₂CO₃ in DCM at 0°C reduces epimerization of the bicyclic core .
  • Catalyst : DMAP (5 mol%) accelerates sulfonylation .

Q. Table 2: Optimization Trials

ConditionYield (%)Purity (%)Reference
DCM, K₂CO₃, 0°C7898
DMF, Et₃N, RT6590

Advanced Question: What stereochemical challenges arise during synthesis, and how are they addressed?

Answer:
The bicyclic system’s rigidity can lead to axial/equatorial isomerism in substituents. Strategies include:

  • Chiral HPLC : Resolving enantiomers using a Chiralpak AD-H column (hexane:IPA = 80:20) .
  • Asymmetric Catalysis : Using Evans’ oxazaborolidine catalysts during cyclization to enforce desired stereochemistry .

Advanced Question: How to design in vitro studies to evaluate its biological activity?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide-triazole derivatives inhibit MAPK pathways) .
  • Assay Design :
    • Enzyme Inhibition : Fluorescence polarization assays (IC₅₀ determination).
    • Cellular Uptake : LC-MS quantification in HEK293 cells (assess membrane permeability).
  • Controls : Use staurosporine (kinase inhibitor) and vehicle (DMSO) for baseline comparison .

Advanced Question: How to resolve contradictions in reported solubility data across studies?

Answer:
Discrepancies arise from solvent polarity and pH:

  • DMSO Solubility : >50 mg/mL (common in biological assays) vs. <1 mg/mL in aqueous buffers (pH 7.4) .
  • Method : Use dynamic light scattering (DLS) to detect aggregation. Pre-saturate buffers with compound to avoid underestimation.

Q. Table 3: Solubility Comparison

SolventSolubility (mg/mL)pHReference
DMSO55
PBS0.87.4

Advanced Question: What stability challenges exist under physiological conditions, and how are they mitigated?

Answer:

  • Hydrolysis : The thiazole carbonyl is prone to esterase-mediated cleavage. Use prodrug strategies (e.g., methyl ester protection) .
  • Oxidation : Benzenesulfonyl group stability in liver microsomes. Add antioxidants (e.g., ascorbic acid) in storage .

Advanced Question: How can computational modeling predict binding modes with biological targets?

Answer:

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for sulfonamide affinity).
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å acceptable) .

Advanced Question: What post-synthetic modifications are feasible to enhance bioactivity?

Answer:

  • Derivatization :
    • Sulfonamide Replacement : Replace benzene with pyridine for improved solubility .
    • Thiazole Functionalization : Introduce halogens (e.g., Cl) at position 4 to enhance kinase inhibition .

Q. Table 4: Modified Derivatives

ModificationBioactivity ChangeReference
4-Cl-ThiazoleIC₅₀ reduced by 40%
Pyridine sulfonamideSolubility +200%

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and advanced techniques (e.g., asymmetric catalysis, MD simulations).

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